3-Amino-7,7-dimethyl-5-oxo-1',2',5,6,7,8-hexahydro-2'-oxospiro[chromene-4,3'-indole]-2-carbonitrile
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Overview
Description
3-Amino-7,7-dimethyl-5-oxo-1’,2’,5,6,7,8-hexahydro-2’-oxospiro[chromene-4,3’-indole]-2-carbonitrile is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7,7-dimethyl-5-oxo-1’,2’,5,6,7,8-hexahydro-2’-oxospiro[chromene-4,3’-indole]-2-carbonitrile typically involves multi-component reactions (MCRs). One efficient method is a one-pot, four-component reaction that includes the condensation of dimethyl phthalate, 2-cyanoacetohydrazide, benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione using L-proline as a catalyst in ethanol . This method is environmentally friendly and proceeds under mild reaction conditions, yielding pure products without the need for column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and multi-component reactions are likely to be employed. These methods emphasize efficiency, high yields, and the use of non-toxic, readily available catalysts like L-proline .
Chemical Reactions Analysis
Types of Reactions
3-Amino-7,7-dimethyl-5-oxo-1’,2’,5,6,7,8-hexahydro-2’-oxospiro[chromene-4,3’-indole]-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxo derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-Amino-7,7-dimethyl-5-oxo-1’,2’,5,6,7,8-hexahydro-2’-oxospiro[chromene-4,3’-indole]-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: Its spiro linkage and functional groups can be exploited in creating advanced materials with unique properties.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of 3-Amino-7,7-dimethyl-5-oxo-1’,2’,5,6,7,8-hexahydro-2’-oxospiro[chromene-4,3’-indole]-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 2-Amino-3-cyano-7,7-dimethyl-1’-acetyl-5-oxo-5,6,7,8-tetrahydrospiro[4H-chromene-4,4’-piperidine]
Uniqueness
3-Amino-7,7-dimethyl-5-oxo-1’,2’,5,6,7,8-hexahydro-2’-oxospiro[chromene-4,3’-indole]-2-carbonitrile stands out due to its spiro linkage, which imparts unique chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with other molecules, making it distinct from other similar compounds .
Properties
Molecular Formula |
C19H17N3O3 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
3'-amino-7',7'-dimethyl-2,5'-dioxospiro[1H-indole-3,4'-6,8-dihydrochromene]-2'-carbonitrile |
InChI |
InChI=1S/C19H17N3O3/c1-18(2)7-12(23)15-13(8-18)25-14(9-20)16(21)19(15)10-5-3-4-6-11(10)22-17(19)24/h3-6H,7-8,21H2,1-2H3,(H,22,24) |
InChI Key |
AOBDGUODJYIHJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C3(C4=CC=CC=C4NC3=O)C(=C(O2)C#N)N)C |
Origin of Product |
United States |
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